7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
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Overview
Description
7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazole ring fused with a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable benzoxadiazole derivative, followed by oxidation to form the desired compound . The reaction conditions often include the use of strong oxidizing agents and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its activity .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide
- 7-(3,4-Dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol
Uniqueness
Compared to similar compounds, 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium stands out due to its unique combination of a triazole and benzoxadiazole ring system, which imparts distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c1-8-2-4-9(5-3-8)17-14-13-11(18(17)19)7-6-10-12(13)16-20-15-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJFXSRCRCHVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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